1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
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Description
1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.285. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds are evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Related compounds, such as benzylic halides, typically react via an sn2 pathway . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
Related compounds, such as mephedrone, are known to function as norepinephrine-dopamine reuptake inhibitors . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects such as stimulation of the central nervous system.
Pharmacokinetics
Related compounds, such as mephedrone, are known to be metabolized into active metabolites . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive derivatives . This suggests that the compound might have similar pharmacokinetic properties, impacting its bioavailability.
Result of Action
Related compounds, such as pyrazole derivatives, have been shown to display superior antipromastigote activity . This suggests that the compound might have similar effects, leading to significant changes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone are not well-studied. Benzisoxazole derivatives have been synthesized and characterized in various studies
Molecular Mechanism
The molecular mechanism of action for this compound is not well-understood. The compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-3-5-12(6-4-10)16-14-9-13(11(2)18)7-8-15(14)17-19-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDRTFJBJCJMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320600 |
Source
|
Record name | 1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439094-63-0 |
Source
|
Record name | 1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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